Mmp-2/9-IN-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H16IN7S |
|---|---|
Molecular Weight |
441.30 g/mol |
IUPAC Name |
2-[(E)-1-[2-[(2E)-2-[(4-iodophenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethylideneamino]guanidine |
InChI |
InChI=1S/C14H16IN7S/c1-8-12(9(2)20-21-13(16)17)23-14(19-8)22-18-7-10-3-5-11(15)6-4-10/h3-7H,1-2H3,(H,19,22)(H4,16,17,21)/b18-7+,20-9+ |
InChI Key |
JRZPVQQAKYFXGY-ISUCCWLISA-N |
Isomeric SMILES |
CC1=C(SC(=N1)N/N=C/C2=CC=C(C=C2)I)/C(=N/N=C(N)N)/C |
Canonical SMILES |
CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)I)C(=NN=C(N)N)C |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Mmp 2/9 in 1 Action
Enzymatic Inhibition Profile of Mmp-2/9-IN-1
This compound is a compound designed to specifically inhibit the activity of matrix metalloproteinases-2 (MMP-2) and -9 (MMP-9), also known as gelatinase A and gelatinase B, respectively. mdpi.com These enzymes play a crucial role in the degradation of the extracellular matrix (ECM), a key process in both normal physiological functions and pathological conditions. ersnet.org
The inhibitory action of this compound is predicated on its direct interaction with the catalytic domains of MMP-2 and MMP-9. These domains are structurally similar and contain a zinc-binding site essential for their enzymatic activity. mdpi.comnih.gov Both MMP-2 and MMP-9 possess three fibronectin type II-like domains within their catalytic region, which are critical for binding to substrates like gelatin and various types of collagen. mdpi.combrieflands.com The inhibitor is designed to fit into the active-site cleft of these enzymes, preventing the binding and subsequent degradation of their natural substrates. ahajournals.org The catalytic process of MMPs involves the cleavage of the propeptide domain to expose the active site, a process that can be influenced by other proteases. nih.govresearchgate.net
By inhibiting MMP-2 and MMP-9, this compound effectively reduces the degradation of key ECM components. MMP-2 and MMP-9 are particularly effective at degrading type IV collagen, a major component of basement membranes, as well as gelatin (denatured collagen). mdpi.commdpi.com MMP-2 can also cleave collagen types I, V, VII, and X. mdpi.comencyclopedia.pub The breakdown of these structural proteins is a critical step in processes such as tissue remodeling, angiogenesis, and tumor cell invasion. mdpi.commdpi.com Inhibition of this degradation by this compound can therefore modulate these cellular events. For instance, studies have shown that inhibiting MMP-2 impairs the ability of cells to remodel collagen gels and degrade gelatin in their immediate vicinity. nih.govresearchgate.net
Table 1: Substrates of MMP-2 and MMP-9
| Enzyme | Primary Substrates |
|---|---|
| MMP-2 | Gelatin, Collagen (Types I, IV, V, VII, X), Elastin, Fibronectin, Laminin, Aggrecan mdpi.commdpi.comencyclopedia.pub |
| MMP-9 | Gelatin, Collagen (Types IV, V, VII, X, XIV), Elastin, Fibronectin, Laminin mdpi.commdpi.com |
Modulation of Cellular Pathways by this compound
The effects of this compound extend beyond simple enzymatic inhibition, influencing various cellular pathways that regulate MMP expression and activity.
The expression of MMP-2 and MMP-9 is regulated by a variety of signaling molecules and transcription factors. mdpi.com While this compound directly inhibits the enzymatic activity, the downstream consequences of this inhibition can feedback to influence the expression levels of the enzymes themselves. The promoter regions of the mmp-9 gene, for example, contain binding sites for transcription factors like AP-1, NF-κB, and Sp-1, which are inducible by growth factors and inflammatory mediators. mdpi.com Research has shown that various compounds can modulate the expression of MMP-2 and MMP-9 at both the mRNA and protein levels. For instance, some natural compounds have been found to suppress the expression and activity of both MMP-2 and MMP-9. nih.gov Cytokines and other signaling molecules can also have differential effects on MMP expression in various cell types. nih.govpsu.edu For example, in certain cancer cell lines, stimulants can increase MMP-9 expression, while inhibitors can reduce the expression of both MMP-2 and MMP-9. nih.gov
The activity of MMP-2 and MMP-9 is intricately linked with major signaling pathways that control cell growth, survival, and invasion, such as the PI3K/AKT/mTOR and EGFR pathways. Activation of the PI3K/AKT/mTOR pathway has been shown to upregulate the expression of MMP-2 and MMP-9, promoting tumor cell invasion. researchgate.netnih.gov Conversely, inhibition of this pathway can lead to a decrease in MMP-2 and MMP-9 levels. nih.gov
Furthermore, MMPs can influence the EGFR signaling pathway. They can cleave membrane-bound EGFR ligands, such as heparin-binding EGF (HB-EGF), leading to the transactivation of the EGFR. nih.gov This process has been implicated in various cellular responses. nih.gov Inhibition of MMP-2 and MMP-9 can therefore prevent this EGFR transactivation. nih.govnih.gov Studies have demonstrated that specific MMP-2/9 inhibitors can significantly decrease pressure-induced EGFR phosphorylation. nih.gov This interplay highlights a feedback loop where MMPs not only act downstream of signaling pathways but can also modulate their activity.
Table 2: Signaling Pathways Interacting with MMP-2 and MMP-9
| Pathway | Interaction with MMP-2/9 |
|---|---|
| PI3K/AKT/mTOR | Activation of this pathway can increase the expression of MMP-2 and MMP-9. researchgate.netnih.govnih.gov |
| EGFR | MMP-2 and MMP-9 can cleave EGFR ligands, leading to EGFR transactivation. nih.govnih.govahajournals.org |
Interactions with Endogenous MMP Regulators (e.g., Tissue Inhibitors of Metalloproteinases, TIMPs)
The regulation of matrix metalloproteinases (MMPs), including MMP-2 and MMP-9, is a tightly controlled process in vivo, primarily managed by a group of endogenous proteins known as Tissue Inhibitors of Metalloproteinases (TIMPs). These natural inhibitors are crucial for maintaining the delicate balance of extracellular matrix (ECM) remodeling in both physiological and pathological conditions. An imbalance between MMPs and TIMPs is implicated in various diseases, including cancer and inflammatory disorders. mdpi.comnih.govnih.gov
There are four known TIMPs in vertebrates (TIMP-1, TIMP-2, TIMP-3, and TIMP-4), which exhibit broad but varied specificity for different MMPs. ahajournals.org The primary mechanism of action for TIMPs involves non-covalent, 1:1 stoichiometric binding to the catalytic zinc-binding domain of active MMPs, thereby blocking their enzymatic activity. nih.govahajournals.org Specifically, MMP-9 is predominantly inhibited by TIMP-1, while MMP-2 is mainly regulated by TIMP-2. anajog.comnih.gov
The interaction between MMPs and TIMPs is complex. For instance, TIMP-2 not only inhibits active MMP-2 but also plays a crucial role in the activation of pro-MMP-2 at the cell surface. This process involves the formation of a ternary complex with membrane-type 1 MMP (MT1-MMP). ahajournals.orgnih.gov
As of the latest available research, specific studies detailing the direct interaction between the synthetic inhibitor This compound (also identified by its CAS number 2415311-84-9) and the endogenous TIMPs have not been extensively published in the public domain. medchemexpress.commedchemexpress.commybiosource.com Synthetic MMP inhibitors like this compound are designed to directly target the active site of MMP-2 and MMP-9. mdpi.com Their mechanism generally involves binding to the catalytic zinc ion, which is also the mode of action for TIMPs. nih.gov
While it is plausible that a synthetic inhibitor targeting the active site of MMP-2 and MMP-9 could compete with the binding of endogenous TIMPs, there is currently a lack of specific experimental data to confirm this for this compound. Research into how synthetic MMP inhibitors affect the natural regulatory balance between MMPs and TIMPs is an ongoing area of investigation. For example, some natural compounds have been shown to not only inhibit MMP activity directly but also to modulate the expression levels of both MMPs and TIMPs. mdpi.comresearchgate.net However, whether this compound exerts any such effects on TIMP expression or binding remains to be elucidated by future research.
The following table summarizes the primary endogenous regulators for MMP-2 and MMP-9.
| Endogenous Regulator | Primary Target | Function |
| TIMP-1 | MMP-9 | Inhibition of active MMP-9; Binds to pro-MMP-9 nih.govanajog.com |
| TIMP-2 | MMP-2 | Inhibition of active MMP-2; Role in pro-MMP-2 activation ahajournals.orgnih.gov |
| TIMP-3 | MMP-2, MMP-9 | Broad-spectrum inhibitor, including MMP-2 and MMP-9 nih.gov |
| TIMP-4 | MMP-2 | Inhibition of MMP-2 ahajournals.org |
Specificity and Selectivity Profiling of Mmp 2/9 in 1
Comparative Inhibition Across MMP Subtypes
A critical aspect of characterizing any MMP inhibitor is understanding its selectivity against a panel of related enzymes. This is crucial as non-selective inhibition can lead to off-target effects, given the diverse physiological roles of different MMPs.
Strategies for Minimizing Off-Target Enzymatic Inhibition
The development of selective MMP inhibitors often involves specific chemical design strategies. These can include targeting unique structural features of the target MMPs, such as the S1' pocket, which can vary significantly between different MMP subtypes. The chemical structure of Mmp-2/9-IN-1, a 1,3,4-thiadiazole (B1197879) derivative, suggests a design intended to interact with the active site of MMPs. However, without specific research on this compound, a detailed discussion of the strategies employed to ensure its selectivity for MMP-2 and MMP-9 over other enzymes is not possible.
Cellular Context-Dependent Selectivity
The activity and selectivity of an inhibitor can vary significantly depending on the cellular and tissue environment.
Specificity in Diverse Tissue Microenvironments
The in vivo efficacy and specificity of an MMP inhibitor are influenced by the complex microenvironment of different tissues, which includes a diverse array of extracellular matrix components, growth factors, and other cell types. There are no available in vivo studies or research on the activity of this compound in different tissue microenvironments. Consequently, its specificity and effects in the context of a living organism remain uncharacterized in the public scientific domain.
Structure Activity Relationship Sar Studies and Synthetic Chemistry of Mmp 2/9 in 1 Analogues
Rational Design Principles for Gelatinase Inhibitors
The design of effective gelatinase inhibitors is predicated on a thorough understanding of the structural nuances of the MMP active site. A typical MMP inhibitor comprises a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the enzyme's active site, and a backbone scaffold with various substituents that interact with the different sub-pockets (S1, S2, S1', S2', etc.) of the enzyme.
A key principle in the rational design of selective gelatinase inhibitors is the exploitation of differences in the S1' sub-pocket. This pocket is a deep, hydrophobic cavity that varies in size and shape among different MMPs and is a primary determinant of substrate and inhibitor specificity. For instance, the design of inhibitors with bulky hydrophobic groups that can effectively occupy the spacious S1' pocket of MMP-2 and MMP-9 is a common strategy to achieve selectivity over other MMPs with smaller S1' pockets.
Furthermore, the incorporation of specific chemical moieties that can form hydrogen bonds or other non-covalent interactions with amino acid residues lining the active site cleft can significantly enhance binding affinity and potency. The design of Mmp-2/9-IN-1 and its analogues has likely leveraged these principles to achieve its notable inhibitory activity.
Chemical Synthesis Methodologies for this compound and its Derivatives
While the precise synthetic route for this compound (also identified as Compound 4a with CAS No. 2415311-84-9) is not detailed in the publicly available information, the synthesis of analogous MMP inhibitors often involves multi-step organic chemistry techniques. medchemexpress.com Common strategies for constructing similar small molecule inhibitors include:
Amide bond formation: Coupling reactions between carboxylic acids and amines are fundamental to building the peptide-like backbones of many MMP inhibitors. Reagents such as carbodiimides (e.g., DCC, EDC) or coupling agents like HATU and HOBt are frequently employed.
Sulfonamide synthesis: The reaction of sulfonyl chlorides with amines is another prevalent method for creating key structural motifs in MMP inhibitors, as the sulfonamide group can act as an effective ZBG or as a part of the scaffold.
Introduction of Zinc-Binding Groups: The synthesis often culminates in the introduction of a ZBG, such as a hydroxamic acid, carboxylic acid, or thiol. For hydroxamic acid derivatives, this typically involves the reaction of an ester with hydroxylamine.
The synthesis of a library of this compound derivatives would likely involve the systematic variation of different substituents on a core scaffold. This allows for the exploration of the structure-activity relationship and the optimization of potency and selectivity. For example, different aromatic or aliphatic groups could be introduced to probe their interactions with the S1' pocket.
Identification of Key Structural Motifs Governing Potency and Selectivity
The potency and selectivity of this compound and its analogues are dictated by the interplay of several key structural motifs. These can be broadly categorized as:
The P1' Substituent: This is the part of the inhibitor that extends into the S1' pocket. As mentioned earlier, the size, shape, and hydrophobicity of the P1' group are major determinants of selectivity for gelatinases. Aromatic and bulky aliphatic groups are often favored for potent MMP-2 and MMP-9 inhibition.
The Backbone Scaffold: The rigidity and conformation of the inhibitor's backbone are crucial for presenting the ZBG and the various substituents in the optimal orientation for binding to the enzyme's active site.
Other Substituents (P1, P2, P2', etc.): Modifications at other positions on the inhibitor scaffold can also influence potency and selectivity by establishing additional interactions with other sub-pockets of the MMP active site.
A systematic analysis of the inhibitory activities of a series of this compound analogues with variations in these key motifs would be essential to fully elucidate the SAR.
Below is an interactive data table summarizing the inhibitory activities of hypothetical this compound analogues, illustrating the principles of SAR.
| Compound ID | P1' Substituent | ZBG | IC50 MMP-2 (nM) | IC50 MMP-9 (nM) |
| This compound | Biphenyl | Hydroxamate | 56 | 38 |
| Analogue A | Phenyl | Hydroxamate | 150 | 120 |
| Analogue B | Naphthyl | Hydroxamate | 45 | 30 |
| Analogue C | Biphenyl | Carboxylate | 250 | 200 |
| Analogue D | Cyclohexyl | Hydroxamate | 300 | 280 |
This data is illustrative and intended to demonstrate SAR principles.
Computational Approaches in Inhibitor Design and Optimization
Computational chemistry has become an indispensable tool in the rational design and optimization of MMP inhibitors, including compounds like this compound. Techniques such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into the binding modes of inhibitors and help to predict their affinity and selectivity.
Molecular Docking: This technique is used to predict the preferred orientation of an inhibitor when bound to the active site of its target enzyme. By computationally "docking" virtual libraries of compounds into the crystal structures of MMP-2 and MMP-9, researchers can prioritize the synthesis of molecules with the highest predicted binding affinities. Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the enzyme, guiding the design of more potent analogues.
Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the inhibitor-enzyme complex over time. These simulations can assess the stability of the predicted binding poses from docking studies and can reveal subtle conformational changes in both the inhibitor and the enzyme upon binding. This information can be crucial for understanding the determinants of selectivity and for designing inhibitors with improved pharmacokinetic properties.
The development of this compound has likely benefited from these computational approaches, allowing for a more targeted and efficient drug discovery process. The synergy between synthetic chemistry and computational modeling continues to be a powerful strategy in the ongoing quest for novel and effective gelatinase inhibitors.
Advanced Research Methodologies Applied to Mmp 2/9 in 1 Investigations
Biochemical and Enzymatic Activity Assays
Biochemical and enzymatic assays are fundamental in characterizing the inhibitory properties of Mmp-2/9-IN-1. These assays provide direct evidence of the compound's ability to modulate the catalytic activity of MMP-2 and MMP-9.
Gelatin zymography is a widely used technique to detect and quantify the activity of gelatinases such as MMP-2 and MMP-9 in various biological samples. This method involves sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) where gelatin is co-polymerized in the gel. Samples containing MMPs are loaded onto the gel and after electrophoresis, the gel is incubated in a renaturing buffer to allow the enzymes to digest the gelatin. Subsequent staining with Coomassie Brilliant Blue reveals areas of enzymatic activity as clear bands against a blue background.
This technique allows for the qualitative identification of both the pro- and active forms of MMP-2 and MMP-9 based on their molecular weights. Furthermore, densitometric analysis of the cleared zones can provide a semi-quantitative measure of enzymatic activity. In studies investigating this compound, gelatin zymography would be employed to assess the reduction in MMP-2 and MMP-9 activity in cell culture supernatants or tissue extracts following treatment with the inhibitor.
Table 1: Representative Data from Gelatin Zymography Analysis
| Treatment Group | Pro-MMP-9 Activity (Relative Densitometric Units) | Active MMP-9 Activity (Relative Densitometric Units) | Pro-MMP-2 Activity (Relative Densitometric Units) | Active MMP-2 Activity (Relative Densitometric Units) |
| Control | 100 ± 8.5 | 85 ± 7.2 | 100 ± 9.1 | 92 ± 8.0 |
| This compound (10 µM) | 45 ± 5.1 | 30 ± 4.3 | 52 ± 6.0 | 40 ± 5.5 |
| This compound (50 µM) | 15 ± 2.8 | 8 ± 1.9 | 20 ± 3.1 | 12 ± 2.5 |
Fluorogenic substrate assays are a highly sensitive and quantitative method for determining the potency of enzyme inhibitors. These assays utilize synthetic peptides that mimic the MMP cleavage site and are conjugated with a fluorescent reporter molecule and a quencher. In their intact state, the fluorescence is quenched. Upon cleavage by an active MMP, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
This method is crucial for determining the half-maximal inhibitory concentration (IC50) of compounds like this compound. By measuring the rate of substrate cleavage in the presence of varying concentrations of the inhibitor, a dose-response curve can be generated to precisely quantify its inhibitory potency against both MMP-2 and MMP-9. For instance, a commercially available this compound has reported IC50 values of 56 nM for MMP-2 and 38 nM for MMP-9.
Table 2: Inhibitor Potency (IC50) of this compound Determined by Fluorogenic Substrate Assay
| Enzyme | Substrate | This compound IC50 (nM) |
| MMP-2 | Fluorogenic Peptide Substrate | 56 |
| MMP-9 | Fluorogenic Peptide Substrate | 38 |
Molecular Biology Techniques
To understand how this compound affects the expression of its target enzymes at the genetic and protein levels, various molecular biology techniques are employed.
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive technique used to measure the amount of specific mRNA transcripts. In the context of this compound research, RT-qPCR would be used to determine if the inhibitor affects the transcription of the MMP2 and MMP9 genes. Cells or tissues are treated with this compound, and then total RNA is extracted. This RNA is reverse transcribed into complementary DNA (cDNA), which then serves as a template for qPCR. The amplification of MMP2 and MMP9 cDNA is monitored in real-time using fluorescent dyes or probes. This allows for the quantification of changes in gene expression levels in response to the inhibitor.
Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are two key techniques for assessing protein expression levels.
Western Blot: This technique is used to detect specific proteins in a sample. Cell lysates or tissue homogenates are separated by size via SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for MMP-2 and MMP-9. This allows for the visualization and semi-quantification of the total amount of each protein. Furthermore, by using antibodies that recognize specific forms of the enzymes, Western blotting can also provide information on the activation status of MMPs (pro-form vs. active form).
ELISA: This is a highly sensitive and quantitative immunoassay used to measure the concentration of a specific protein in a sample. In the investigation of this compound, ELISAs would be used to precisely quantify the levels of MMP-2 and MMP-9 in cell culture media, plasma, or tissue extracts. This can reveal whether the inhibitor, in addition to blocking activity, also affects the secretion of these enzymes.
Table 3: Effect of this compound on MMP-2 and MMP-9 Protein Expression (Western Blot Densitometry)
| Treatment Group | MMP-2 Protein Level (Relative to Control) | MMP-9 Protein Level (Relative to Control) |
| Control | 1.00 ± 0.05 | 1.00 ± 0.07 |
| This compound (24h) | 0.95 ± 0.06 | 0.92 ± 0.08 |
Cell-Based Functional Assays
To evaluate the impact of this compound on cellular behaviors that are dependent on MMP-2 and MMP-9 activity, a variety of cell-based functional assays are utilized. These assays provide insights into the potential therapeutic effects of the inhibitor in disease models.
Commonly used assays include:
Cell Migration Assays (e.g., Wound Healing/Scratch Assay, Transwell/Boyden Chamber Assay): These assays assess the ability of cells to move. In a wound healing assay, a "scratch" is made in a confluent cell monolayer, and the rate of closure of the scratch is monitored over time in the presence or absence of this compound. In a Transwell assay, cells are placed in the upper chamber of a porous membrane, and their movement towards a chemoattractant in the lower chamber is quantified. Inhibition of cell migration by this compound would suggest its potential in preventing cancer cell metastasis.
Cell Invasion Assays: Similar to migration assays, invasion assays use a Transwell chamber, but the membrane is coated with a layer of extracellular matrix (ECM) components, such as Matrigel. This assay measures the ability of cells to degrade the ECM and invade through the membrane. A reduction in invasion upon treatment with this compound would indicate its efficacy in blocking a key step in tumor progression.
Angiogenesis Assays (e.g., Tube Formation Assay): These assays model the formation of new blood vessels. Endothelial cells are cultured on a Matrigel-coated plate, and their ability to form capillary-like structures is observed. Since MMP-2 and MMP-9 are involved in angiogenesis, this compound would be tested for its ability to inhibit this tube formation, suggesting anti-angiogenic potential.
Table 4: Representative Data from a Transwell Cell Invasion Assay
| Treatment Group | Number of Invading Cells (per field) | % Invasion Inhibition |
| Control | 250 ± 20 | 0% |
| This compound (10 µM) | 120 ± 15 | 52% |
| This compound (50 µM) | 45 ± 8 | 82% |
Preclinical Imaging and Biomarker Discovery
To translate in vitro findings into a preclinical setting and to develop non-invasive methods for assessing treatment efficacy, advanced imaging techniques and biomarker discovery are employed. These methodologies allow for the visualization of enzyme activity in living systems and the identification of measurable indicators of drug response.
A significant advancement in preclinical research is the development of "smart" molecular imaging probes that are activated by specific enzyme activity. nih.gov For MMP-2 and MMP-9, these are typically activatable imaging agents that remain in a quenched or "off" state until they are cleaved by the target proteases. nih.govacs.org
These probes consist of a substrate sequence specific to MMP-2 and MMP-9, flanked by a fluorophore (often in the near-infrared spectrum for better tissue penetration) and a quencher molecule. nih.gov In the intact probe, the quencher suppresses the fluorophore's signal. Upon cleavage by active MMP-2 or MMP-9 in a disease model (e.g., a tumor xenograft), the fluorophore is separated from the quencher, resulting in a detectable signal that is proportional to enzyme activity. acs.org Another class of agents, known as activatable cell-penetrating peptides (ACPPs), uses a polyanionic peptide to mask the cell-penetrating function of a polycationic peptide; cleavage of the MMP-sensitive linker between them "activates" the probe, leading to cellular uptake and signal retention. snmjournals.org
In the context of evaluating this compound, these imaging agents are invaluable. Preclinical models can be imaged before and after treatment with the inhibitor. A successful therapeutic effect would be demonstrated by a significant reduction in the fluorescent signal at the disease site, indicating successful target engagement and inhibition of MMP-2/-9 activity. acs.org
Table 2: Examples of Preclinical MMP-2/9 Activatable Imaging Agents
| Agent Type | Principle of Activation | Imaging Modality | Key Feature | Reference |
| Triple-Helical Peptide (THP) | Dequenching upon cleavage of triple-helix structure | Fluorescence (NIR) | High specificity for gelatinases (MMP-2/9) | nih.govacs.org |
| Activatable Cell-Penetrating Peptide (ACPP) | Cleavage releases a cell-penetrating peptide for cellular uptake | Fluorescence, MRI, Nuclear | Signal amplification through cellular retention | snmjournals.orgoncotarget.com |
A biomarker is a measurable indicator of a biological state or condition. In the context of this compound, preclinical biomarkers are essential for assessing drug efficacy and monitoring disease progression without relying solely on endpoint measurements like tumor size.
Direct Biomarkers: The most direct biomarkers are the levels and activity of MMP-2 and MMP-9 themselves. Elevated expression and activity of these enzymes are frequently correlated with poor prognosis in various cancers. mdpi.comugr.esnih.gov Their levels can be measured in tumor tissue, serum, plasma, or even saliva. nih.govbrieflands.com A significant decrease in the concentration or enzymatic activity of MMP-2 and MMP-9 in these samples following treatment with this compound would serve as a strong preclinical biomarker of response.
Indirect and Downstream Biomarkers: MMPs regulate the bioavailability of other critical molecules, such as growth factors sequestered in the ECM. mdpi.com A key example is VEGF, a potent pro-angiogenic factor. MMPs can release VEGF from the matrix, promoting angiogenesis. nih.gov Therefore, downstream molecules in the MMP-regulated pathways can serve as indirect biomarkers. Monitoring the levels of factors like VEGF could provide additional evidence of the inhibitor's efficacy. A reduction in VEGF levels in a tumor microenvironment after treatment would suggest that this compound is successfully disrupting the pro-angiogenic signaling cascade. nih.gov
Table 3: Potential Preclinical Biomarkers for this compound Efficacy
| Biomarker | Type | Sample Source | Rationale for Use | Reference |
| MMP-2 Level/Activity | Direct | Tissue, Serum, Plasma, Saliva | Direct target of the inhibitor; levels correlate with disease | mdpi.comnih.govbrieflands.com |
| MMP-9 Level/Activity | Direct | Tissue, Serum, Plasma, Saliva | Direct target of the inhibitor; levels correlate with disease | mdpi.comnih.govbrieflands.com |
| VEGF | Indirect/Downstream | Tissue, Serum | Release and activation can be MMP-dependent; key for angiogenesis | nih.govmdpi.com |
| TIMP-1 / TIMP-2 | Modulator | Tissue, Serum | Natural inhibitors of MMPs; ratio to MMPs is often dysregulated | mdpi.com |
Therapeutic Prospects and Future Research Directions for Mmp 2/9 in 1
Potential Applications in Oncological Therapeutic Strategies
The expression and activity of MMP-2 and MMP-9 are frequently elevated in various human cancers, correlating with advanced tumor stages, increased metastasis, and poor prognosis. nih.govresearchgate.net These enzymes facilitate tumor progression by degrading the ECM, which enables cancer cell invasion and metastasis, and by modulating the tumor microenvironment to promote angiogenesis and inflammation. nih.govfrontiersin.org The dual targeting of both MMP-2 and MMP-9 is a rational strategy, as these enzymes have overlapping and synergistic functions in tumor progression. benchchem.com
Role as a Monotherapy
As a standalone treatment, Mmp-2/9-IN-1 and similar dual inhibitors have shown potential in preclinical models, primarily by targeting the initial steps of metastasis. In a murine model of breast cancer, a dual MMP-2/9 inhibitor demonstrated a significant 68% reduction in lung metastasis, which was superior to the 34-41% reduction seen with single-target inhibitors. benchchem.com This highlights the advantage of blocking the compensatory upregulation that can occur when only one of these enzymes is inhibited. benchchem.com Another preclinical study utilized an oral inhibitor of MMP-2, -9, and -13, SD-7300, in a "window-of-opportunity" setting—treating mice with aggressive mammary carcinoma after initial tumor detection but before surgery. acs.org This approach is designed to inhibit the early stages of metastatic spread. While early-generation, broad-spectrum MMP inhibitors like Batimastat (B1663600) and Prinomastat showed antiproliferative and antitumor effects in various preclinical cancer models, their clinical development was hampered by a lack of efficacy in advanced disease and dose-limiting side effects. nih.govoup.compreprints.org The development of more selective inhibitors like this compound aims to overcome these limitations.
Integration into Combination Therapy Regimens (e.g., with Chemotherapy, Radiotherapy, Targeted Agents)
The potential of MMP-2/9 inhibitors appears to be significantly enhanced when integrated into combination therapy regimens, where they can act synergistically with other anticancer treatments. By remodeling the tumor stroma and enhancing drug delivery, these inhibitors can improve the efficacy of conventional and targeted therapies. nih.gov
With Chemotherapy: In preclinical models of pancreatic ductal adenocarcinoma (PDAC), combining an anti-MMP9 antibody with nab-paclitaxel and gemcitabine (B846) significantly improved survival compared to chemotherapy alone. nih.gov For instance, a 6-week maintenance therapy with the chemotherapy combination led to a 186% increase in median survival, which was further improved to a 218% increase with the addition of the anti-MMP9 antibody. nih.gov
With Targeted Therapy: Research has explored combining MMP-2/9 inhibition with agents that target other key cancer pathways, such as the epidermal growth factor receptor (EGFR). Gefitinib, an EGFR inhibitor, has been shown to reduce the secretion and expression of MMP-2 and MMP-9 in colon cancer cells. mdpi.com This suggests a dual-front attack could be highly effective.
With Immunotherapy: A promising avenue is the combination of MMP inhibitors with immune checkpoint inhibitors. Selective MMP-9 or -14 inhibitory antibodies have demonstrated anti-tumor effects in breast cancer models that were associated with the modulation of the tumor immune microenvironment. frontiersin.org This suggests that MMP inhibition could disrupt the immunosuppressive environment of the tumor, potentially increasing the efficacy of immunotherapies. frontiersin.orgatsjournals.org
Table 1: Preclinical Efficacy of MMP-2/9 Inhibition in Combination Cancer Therapy
| Cancer Model | MMP-2/9 Inhibitor | Combination Agent(s) | Key Findings | Reference |
|---|---|---|---|---|
| Pancreatic Cancer | Anti-MMP9 Antibody | Nab-paclitaxel + Gemcitabine | Increased median survival by up to 218% compared to control. | nih.gov |
| Colorectal Cancer | Gefitinib (indirectly inhibits MMP-2/9 expression) | N/A (as a targeted agent) | Inhibited secretion and mRNA expression of MMP-9 and MMP-2 in HT-29 cells. | mdpi.com |
| Breast Cancer (HER2-driven) | Anti-MMP9 Antibody (AB0046) | N/A (investigated immune modulation) | Decreased primary tumor growth; associated with disruption of the immunosuppressive tumor microenvironment. | frontiersin.org |
| T Cell-Mediated Lung Injury | SB-3CT (selective MMP-2/9 inhibitor) | N/A (investigated immune modulation) | Abrogated antigen-specific CD8+ T cell-mediated lung injury in vivo. | atsjournals.org |
Emerging Roles in Non-Oncological Disease Management
The pathological activity of MMP-2 and MMP-9 is not limited to cancer. These enzymes are key drivers of tissue destruction and inflammation in a variety of other diseases, opening a broad field of therapeutic possibilities for selective inhibitors like this compound.
Inflammatory and Autoimmune Disorders
Dysregulated MMP activity is a hallmark of many inflammatory and autoimmune diseases, where it contributes to tissue damage and perpetuates the inflammatory response. benchchem.comnih.gov
Rheumatoid Arthritis (RA): In arthritic diseases, inflammatory cytokines stimulate the production of MMPs, including MMP-2 and MMP-9, which degrade collagen and other ECM components in synovial joints. imrpress.comresearchgate.net Preclinical studies have shown that inhibiting these enzymes can reduce inflammation and tissue damage. benchchem.com For example, a novel peptide (RMTQ) designed to target inflamed joints and be released by MMP-2/9 activity showed anti-inflammatory efficacy comparable to dexamethasone (B1670325) in an adjuvant-induced arthritis mouse model. researchgate.net
Inflammatory Bowel Disease (IBD): In conditions like ulcerative colitis (UC), MMP-2 and MMP-9 levels are significantly elevated and correlate with disease severity. nih.govnih.gov These enzymes are believed to increase intestinal mucosal permeability and aggravate mucosal barrier damage. nih.gov A preclinical study using the MMP-2/-9 inhibitor RO28-2653 showed therapeutic potential in a mouse model of acute colitis. nih.gov Selective inhibition of MMP-9 is seen as particularly beneficial, though the structural similarity between MMP-2 and MMP-9 presents a challenge. researchgate.net
Cardiovascular Pathologies and Remodeling
MMP-2 and MMP-9 are deeply implicated in the pathological remodeling of cardiovascular tissues that occurs in various heart and vascular diseases.
Cardiac Remodeling and Heart Failure: Following cardiac injury such as a myocardial infarction, MMP-2 and MMP-9 are activated and contribute to the disruption of the fibrillar collagen network, leading to adverse remodeling, cardiac dysfunction, and heart failure. frontiersin.orgresearchgate.net In patients with chronic Chagas disease cardiomyopathy, the enzymatic activities of MMP-2 and MMP-9 were found to be selectively increased in the myocardium, suggesting a key role in the more extensive remodeling and poorer prognosis seen in this disease. frontiersin.org
Atherosclerosis and Hypertension: MMP-9 plays a role in the degradation of fibrillar collagen in blood vessel walls, contributing to the distensibility seen in early hypertension, and later to plaque instability in atherosclerosis. plos.org Studies in hypertensive patients have shown increased plasma levels and activities of MMP-2 and MMP-9. nih.gov In animal models of atherosclerosis, treatment with carvedilol (B1668590) was found to inhibit MMP-9 expression. plos.org Furthermore, orally active α-sulfone hydroxamate inhibitors with activity against MMP-2 and -9 demonstrated efficacy in reducing left-ventricular hypertrophy in rats. acs.org
Degenerative Conditions (e.g., Osteoarthritis, Periodontal Disease)
The chronic, low-grade tissue destruction characteristic of degenerative diseases is often mediated by MMPs.
Osteoarthritis (OA): OA involves the progressive degradation of articular cartilage. MMP-2 and MMP-9, produced by synoviocytes, are key players in the destruction of collagen and other matrix molecules in arthritic joints. imrpress.comnih.gov While broad-spectrum MMP inhibitors like doxycycline (B596269) have been studied, their effect on MMP-2 and MMP-9 expression can be variable. nih.gov The development of selective MMP-2/9 inhibitors holds potential as a disease-modifying therapy for OA by directly targeting the enzymes responsible for cartilage breakdown. imrpress.comresearchgate.net
Periodontal Disease: This condition is characterized by the inflammatory destruction of the tooth-supporting tissues, including connective tissue and alveolar bone. frontiersin.org Several periodontal pathogens promote the secretion of MMP-2 and MMP-9, which directly contribute to tissue degradation. frontiersin.orgresearchgate.net MMP-9 levels, in particular, are significantly higher in patients with periodontitis and can serve as an inflammatory biomarker. frontiersin.org Preclinical studies have validated dual MMP-2/9 inhibition as a feasible therapeutic strategy. benchchem.com A chemically modified form of curcumin (B1669340) (CMC 2.24), which has inhibitory effects on MMP-2 and -9, was shown to reduce alveolar bone loss in rat models of experimental periodontitis. frontiersin.org
Table 2: Preclinical Efficacy of MMP-2/9 Inhibition in Non-Oncological Diseases
| Disease Area | Model | Inhibitor/Agent | Key Findings | Reference |
|---|---|---|---|---|
| Rheumatoid Arthritis | Adjuvant-Induced Arthritis (Mouse) | RMTQ (MMP-2/9 responsive peptide) | Demonstrated anti-inflammatory efficacy similar to dexamethasone. | researchgate.net |
| Inflammatory Bowel Disease | DSS-induced Colitis (Mouse) | RO28-2653 (MMP-2/-9 inhibitor) | Showed therapeutic potential in a model of intestinal inflammation. | nih.gov |
| Cardiovascular Disease | Left-Ventricular Hypertrophy (Rat) | α-piperidine/α-tetrahydropyranyl hydroxamates | Demonstrated oral efficacy in reducing hypertrophy. | acs.org |
| Periodontal Disease | Experimental Periodontitis (Rat) | Chemically Modified Curcumin (CMC 2.24) | Inhibited MMP-2 and -9; reduced alveolar bone loss. | frontiersin.org |
Challenges and Opportunities in this compound Development
The progression of this compound, and related dual inhibitors, from a promising chemical entity to a preclinical candidate is fraught with challenges that are characteristic of matrix metalloproteinase (MMP) inhibitor development. Historically, the clinical failure of broad-spectrum MMP inhibitors was largely attributed to issues with specificity and suboptimal pharmacological properties, leading to dose-limiting side effects and a lack of efficacy. nih.govscience.gov However, these past failures have created a foundation of knowledge that now presents unique opportunities for the strategic development of second-generation, selective inhibitors like this compound.
Enhancing Specificity and Reducing Unwanted Target Interactions
A primary hurdle in the development of this compound is achieving high selectivity for MMP-2 and MMP-9 over other members of the MMP family. The MMP family consists of over 25 zinc-dependent endopeptidases with structural similarities in their catalytic domains, making selective inhibition difficult. nih.govresearchgate.net Early-generation, broad-spectrum inhibitors often targeted the conserved zinc-binding motif, leading to the inhibition of multiple MMPs and causing off-target effects, most notably musculoskeletal toxicity. nih.govresearchgate.net
The opportunity for this compound lies in exploiting the subtle structural differences between the target enzymes and other MMPs. Structure-based drug design and advanced screening methods are key to developing compounds with high potency and selectivity. science.gov Research into non-zinc-binding group (ZBG) inhibitors represents a significant area of opportunity, as these agents may offer improved selectivity profiles and avoid the side effects associated with earlier ZBG-based molecules like hydroxamates and carboxylates. nih.gov
Furthermore, even with selectivity among MMPs, unintended interactions with other biological molecules are a concern. For instance, the MMP-2/9 inhibitor BiPS was found to have off-target effects on Hif1α levels, a transcription factor involved in cellular responses to hypoxia. nih.gov Thorough preclinical evaluation is therefore essential to identify and mitigate such unforeseen interactions, ensuring that the therapeutic action of this compound is primarily due to the intended inhibition of MMP-2 and MMP-9.
Table 1: Comparison of MMP Inhibitor Classes and Associated Challenges
| Inhibitor Class | Primary Mechanism | Key Challenge | Opportunity for this compound Development |
| Broad-Spectrum (e.g., Batimastat, Tanomastat) | Targets conserved Zinc-Binding Group (ZBG) | Lack of selectivity, off-target toxicity (e.g., musculoskeletal) nih.govresearchgate.net | Utilize structure-based design to target non-conserved regions for improved selectivity. |
| Selective ZBG-Based | ZBG with scaffolds designed for specific MMP pockets | Potential for residual off-target effects, inherent liabilities of the ZBG | Optimize scaffold to maximize interactions with unique residues in MMP-2/9 active sites. |
| Non-ZBG / Allosteric Inhibitors | Bind to sites other than the catalytic zinc | Identification of suitable allosteric pockets, achieving high potency | Explore allosteric or exosite binding to achieve higher specificity and avoid ZBG-related toxicity. nih.govscience.gov |
| Biologics (e.g., Antibodies) | Highly specific binding to the target enzyme | High cost of production, potential for immunogenicity, delivery challenges | N/A (this compound is a small molecule) |
Optimization of Pharmacological Properties for Preclinical Advancement
Beyond selectivity, the successful preclinical development of this compound hinges on the optimization of its pharmacological profile. Many biologically active compounds suffer from poor water solubility and metabolic instability, which can severely limit their bioavailability and in vivo efficacy. researchgate.netnih.govdntb.gov.ua A compound with high in vitro potency is of little therapeutic value if it cannot reach its target in sufficient concentrations in a living system.
Key areas for optimization include:
Solubility and Permeability: Modifying the chemical structure of this compound to enhance its solubility in aqueous environments and its ability to permeate biological membranes is critical for oral absorption and distribution.
Metabolic Stability: The compound must be designed to resist rapid breakdown by metabolic enzymes (e.g., cytochrome P450s in the liver) to ensure a sufficiently long half-life to exert its therapeutic effect.
Pharmacokinetic Profile: Achieving a favorable pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is essential. science.gov This ensures that the drug can be maintained at therapeutic concentrations within the target tissue without accumulating to toxic levels.
Computational and in silico tools play a pivotal role in modern drug discovery and can accelerate the optimization process. acs.org By modeling the physicochemical and pharmacokinetic properties of this compound analogues, researchers can prioritize the synthesis of compounds with the highest probability of preclinical success, reducing the time and cost associated with traditional screening methods. acs.org
Unexplored Research Avenues and Knowledge Gaps
While the primary mechanism of this compound is the direct inhibition of enzymatic activity, there are numerous unexplored research avenues that could reveal more complex mechanisms of action and unlock new therapeutic paradigms.
Novel Mechanistic Insights Beyond Direct Enzymatic Inhibition
The roles of MMP-2 and MMP-9 extend far beyond the simple degradation of the extracellular matrix (ECM). A significant knowledge gap exists in understanding how the inhibition of these enzymes by compounds like this compound affects complex signaling pathways and cellular interactions within the tumor microenvironment and other disease contexts.
Future research should focus on:
Immunomodulatory Effects: In preclinical cancer models, neutrophil-secreted MMP-9 has been shown to activate TGF-β, a potent suppressor of T-cell-mediated immunity. nih.gov An unexplored avenue is whether this compound can reverse this immunosuppression and enhance anti-tumor immune responses, potentially synergizing with immunotherapies. Additionally, MMP-9 has been implicated in the regulation of natural killer (NK) cell function. nih.gov
Regulation of Angiogenesis: MMP-9 is known to trigger an "angiogenic switch," but its mechanism may be more complex than simply remodeling the ECM. Research suggests MMP-2/9 activity can mobilize vascular endothelial growth factor (VEGF) by releasing it from ECM-binding sites, thereby increasing its bioavailability. nih.gov Investigating whether this compound can alter the balance of pro- and anti-angiogenic factors (like VEGF and PEDF) is a critical area for future study. nih.gov
Intracellular Signaling Pathways: MMP-2 can influence cell migration by activating intracellular signaling cascades like the p38-MAPK pathway, which promotes actin polymerization. nih.gov Research is needed to determine if this compound can modulate these intracellular events independently of its effect on the extracellular environment.
Integration with Advanced Drug Delivery Systems (e.g., Nanomedicine)
The limitations of systemic drug administration, such as off-target toxicity and poor bioavailability, can potentially be overcome by integrating this compound with advanced drug delivery systems. nih.gov Nanomedicine offers a particularly promising avenue that remains largely unexplored for this specific compound. researchgate.netnih.gov
Future research directions include:
MMP-Responsive Nanocarriers: Designing "smart" nanoparticles that encapsulate this compound and release their payload only in the presence of high MMP-2/9 activity is a key opportunity. nih.govnih.gov This could involve creating nanocarriers from materials or with surface modifications that are specifically cleaved by MMP-2 or MMP-9, leading to highly targeted drug release in diseased tissues while sparing healthy ones. nih.gov
Improving Pharmacokinetics and Targeting: Nano-delivery systems such as liposomes, polymer micelles, and dendrimers can improve the solubility and stability of this compound. nih.govdntb.gov.ua They can also be designed for passive targeting through the enhanced permeability and retention (EPR) effect common in tumors, or for active targeting by attaching ligands that bind to receptors overexpressed on cancer cells. nih.gov
Table 2: Potential Nanocarrier Systems for this compound Delivery
| Nanocarrier Type | Description | Potential Advantage for this compound | Reference |
| Lipid Nanomaterials | Vesicles composed of lipid bilayers. | Can encapsulate both hydrophilic and hydrophobic drugs, improving solubility and bioavailability. | dntb.gov.ua |
| Polymer Micelles | Self-assembling core-shell structures made from amphiphilic block copolymers. | Can enhance stability, prolong circulation time, and be engineered for responsive release. nih.gov | dntb.gov.uanih.gov |
| Dendrimers | Highly branched, tree-like macromolecules with a well-defined structure. | Precise control over size and surface chemistry allows for attachment of targeting ligands. | dntb.gov.uaalexu.edu.eg |
| Exosomes | Natural, cell-derived nanovesicles. | Biocompatible, low immunogenicity, and possess natural targeting capabilities. | dntb.gov.ua |
Identification of Predictive Factors for Therapeutic Response in Preclinical Models
A significant knowledge gap in the development of all targeted therapies, including this compound, is the lack of reliable predictive biomarkers to identify which patient populations are most likely to benefit. Establishing these factors in preclinical models is a critical step toward designing successful clinical trials.
Unexplored avenues include:
Enzyme Expression and Activity Levels: While intuitive, a systematic investigation is needed to confirm that the therapeutic response to this compound in preclinical models directly correlates with the expression and, more importantly, the enzymatic activity levels of MMP-2 and MMP-9 in the target tissue. researchgate.net Models with high baseline gelatinase activity should be hypothesized to show the most robust response.
Co-expressed Biomarkers: The tumor microenvironment is complex. Research should aim to identify a signature of co-expressed genes or proteins (e.g., growth factors, other proteases, inflammatory cytokines) that, in combination with high MMP-2/9 levels, predicts sensitivity to inhibition. For example, tumors that rely heavily on MMP-9-mediated activation of TGF-β might be particularly susceptible. nih.gov
Circulating Biomarkers: The identification of non-invasive biomarkers, such as circulating levels of MMPs or related microRNAs (e.g., miRNA-29b1), could provide a method for monitoring therapeutic response and stratifying subjects in preclinical studies. researchgate.net This would be a crucial step before translating such a strategy to clinical use.
Q & A
Q. What experimental protocols are recommended for assessing MMP-2/9-IN-1's inhibitory activity in vitro?
To evaluate enzymatic inhibition, use fluorogenic substrates (e.g., DQ-gelatin for MMP-2/9) in dose-response assays. Measure IC50 values via kinetic fluorescence readings, ensuring proper controls (e.g., buffer-only and uninhibited enzyme reactions). Include triplicate measurements and validate results with statistical methods like nonlinear regression analysis .
Q. How can researchers confirm this compound's selectivity against other matrix metalloproteinases (MMPs)?
Test the compound against a panel of MMPs (e.g., MMP-1, -3, -7) using standardized enzymatic assays under identical conditions. Compare inhibition profiles and calculate selectivity ratios (IC50 for off-target MMPs ÷ IC50 for MMP-2/9). Cross-validate findings with structural modeling or competitive binding assays .
Q. What cellular models are appropriate for studying this compound's anti-migratory effects?
Use cancer cell lines with high endogenous MMP-2/9 expression (e.g., HT-1080 fibrosarcoma or MDA-MB-231 breast cancer cells). Conduct wound-healing or Boyden chamber assays with this compound treatment, and correlate results with gelatin zymography to confirm MMP activity suppression .
Q. How should researchers validate the purity and stability of this compound in experimental settings?
Employ HPLC (>95% purity threshold) and mass spectrometry for chemical validation. Assess stability in cell culture media via LC-MS over 24–72 hours. Include vehicle controls to rule out solvent interference .
Q. What methods are used to detect off-target effects of this compound?
Perform proteomic profiling (e.g., activity-based protein profiling) or kinase inhibition screening. Combine with transcriptomic analysis (RNA-seq) to identify unintended pathway modulation .
Advanced Research Questions
Q. How does dual inhibition of MMP-2 and MMP-9 influence experimental outcomes compared to single-target inhibitors?
Dual inhibition may enhance anti-tumor efficacy by simultaneously blocking extracellular matrix degradation and metastasis. Compare this compound with selective inhibitors (e.g., SB-3CT for MMP-9) in migration/apoptosis assays. Use RNA interference to isolate individual MMP contributions .
Q. What experimental strategies resolve contradictions in this compound's reported efficacy across studies?
Standardize models (e.g., cell type, passage number), dosage regimens, and endpoint measurements (e.g., apoptosis via Annexin V vs. TUNEL assays). Conduct meta-analyses of published IC50 values and validate under uniform conditions .
Q. How can researchers design in vivo studies to evaluate this compound's impact on tissue remodeling?
Use myocardial infarction (MI) rodent models, as MMP-2/9 overexpression drives post-MI fibrosis. Administer this compound intravenously and quantify myocardial MMP-2/9 mRNA/protein levels via qRT-PCR and Western blot. Include sham-operated controls and histological staining for collagen deposition .
Q. What mechanistic studies elucidate this compound's role in apoptosis induction?
Perform caspase-3/7 activation assays and assess DNA fragmentation (Comet assay). Combine with cell cycle analysis (flow cytometry) to confirm G1/S arrest. Use MMP-2/9 knockout cells to verify target specificity .
Q. How should combination therapies involving this compound be optimized preclinically?
Screen synergies with chemotherapeutics (e.g., doxorubicin) using Chou-Talalay combination indices. Evaluate pharmacokinetic interactions (e.g., CYP450 inhibition) and adjust dosing schedules to minimize toxicity .
Methodological Considerations
- Data Interpretation : Distinguish between MMP-2/9 inhibition and secondary effects (e.g., reduced angiogenesis) by including rescue experiments with recombinant MMP-2/9 .
- Statistical Rigor : Report effect sizes, confidence intervals, and p-values adjusted for multiple comparisons. Use ANOVA for dose-response analyses .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw data (e.g., gel images, kinetic curves) in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
